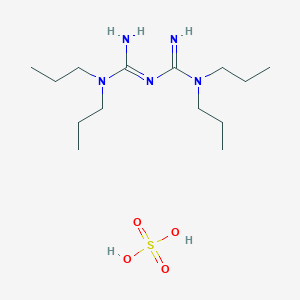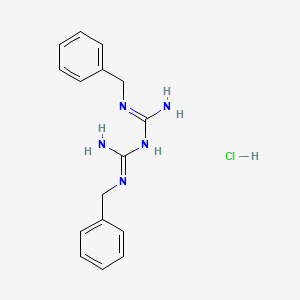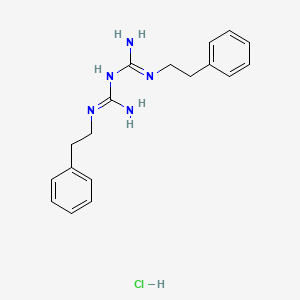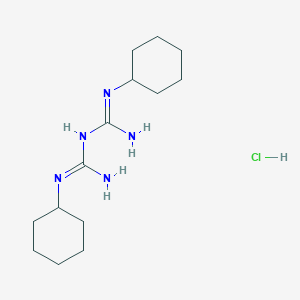
N1,N5-dibenzyl-biguanide sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N5-dibenzyl-biguanide sulfate is a chemical compound that belongs to the biguanide family. Biguanides are known for their diverse applications in medicine, particularly in the treatment of diabetes. This compound is characterized by the presence of two benzyl groups attached to the biguanide moiety, which imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5-dibenzyl-biguanide sulfate typically involves the reaction of benzylamine with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with sulfuric acid to yield the sulfate salt of N1,N5-dibenzyl-biguanide. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually employed.
Solvent: Aqueous or alcoholic solvents are commonly used.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N5-dibenzyl-biguanide sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: N-oxides of N1,N5-dibenzyl-biguanide.
Reduction Products: Secondary amines.
Substitution Products: Alkylated or acylated derivatives of N1,N5-dibenzyl-biguanide.
Wissenschaftliche Forschungsanwendungen
N1,N5-dibenzyl-biguanide sulfate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in cancer therapy due to its ability to inhibit certain cellular pathways.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Wirkmechanismus
The mechanism of action of N1,N5-dibenzyl-biguanide sulfate involves its interaction with cellular components, particularly enzymes and receptors. The compound is known to inhibit mitochondrial complex I, leading to a decrease in ATP production and induction of cellular stress responses. This mechanism is similar to other biguanides, such as metformin, which is widely used in diabetes treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metformin: A widely used antidiabetic drug.
Phenformin: Another biguanide with antidiabetic properties but withdrawn due to safety concerns.
Buformin: Similar to metformin but less commonly used.
Uniqueness
N1,N5-dibenzyl-biguanide sulfate is unique due to the presence of benzyl groups, which enhance its lipophilicity and potentially its ability to cross cellular membranes. This structural feature may contribute to its distinct biological activities compared to other biguanides.
Eigenschaften
IUPAC Name |
2-benzyl-1-(N'-benzylcarbamimidoyl)guanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5.H2O4S/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14;1-5(2,3)4/h1-10H,11-12H2,(H5,17,18,19,20,21);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHFNBPFCIMNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=NCC2=CC=CC=C2)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;hydrochloride](/img/structure/B8045719.png)





![butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045757.png)

